molecular formula C14H21NOS B2651433 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone CAS No. 1797892-38-6

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone

Cat. No.: B2651433
CAS No.: 1797892-38-6
M. Wt: 251.39
InChI Key: OGWNSGKTPHPPBC-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a cyclopentylthioethyl ketone group.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-cyclopentylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS/c16-14(10-17-13-6-1-2-7-13)15-11-4-3-5-12(15)9-8-11/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWNSGKTPHPPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone typically involves multiple steps, including the formation of the bicyclic core and the introduction of the cyclopentylthio group. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of the Cyclopentylthio Group: This step may involve nucleophilic substitution reactions where a cyclopentylthiol is introduced to the ethanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the conversion of the sulfur-containing group to a sulfoxide or sulfone.

    Reduction: This reaction may involve the reduction of the ethanone moiety to an alcohol.

    Substitution: This reaction may involve the replacement of the cyclopentylthio group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives.

Scientific Research Applications

1-((1R,5S)-8-azabicyclo[32

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfur-containing compounds.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone can be contextualized against the following analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Biological Activity/Application Reference CAS/Study
This compound 8-azabicyclo[3.2.1]oct-2-ene Cyclopentylthioethyl ketone Not explicitly reported; structural analog N/A
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Intermediate in synthesis; crystallographic data reported (2011 study)
Tropifexor (INN: 2-[(1R,3R,5S)-3-...-8-azabicyclo[3.2.1]octan-8-yl]benzothiazole) 8-azabicyclo[3.2.1]octane Oxazole, trifluoromethoxy phenyl, carboxylic acid Farnesoid X receptor (FXR) agonist (WHO 2016 report)
1-{4-[2-((1R,3R,5S)-3-Benzylamino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}-ethanone 8-azabicyclo[3.2.1]octane Benzylamino, piperazine-acetyl 5-HT4 receptor agonist intermediate (Theravance 2007)
8-Azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid ethyl ester (pyrimidinyl derivative) 8-azabicyclo[3.2.1]oct-2-ene Pyrimidinyl, ethyl ester Not reported; likely synthetic intermediate (CAS 389573-42-6)

Structural and Electronic Differences

  • Cyclopentylthio vs.
  • Ketone vs. Carboxylic Acid/Ester : Tropifexor’s carboxylic acid group () enhances solubility and hydrogen-bonding capacity, critical for FXR binding, while the ethyl ester in the pyrimidinyl analog () may serve as a prodrug strategy .

Metabolic and Stability Considerations

  • The cyclopentylthio group may resist oxidative metabolism better than benzyl or phenyl ethers, as sulfur-containing moieties often exhibit slower CYP450-mediated degradation .

Q & A

Q. Advanced Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign bicyclic protons (δ 3.2–4.1 ppm for bridgehead H) and ketone carbonyl (δ 205–210 ppm) .
    • NOESY : Confirms spatial proximity of cyclopentylthio and azabicyclo groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]⁺ ions (e.g., m/z 294.1422) and fragments (e.g., loss of cyclopentylthio, m/z 167) .
  • HPLC-PDA : Purity assessment using C18 columns (e.g., 95:5 acetonitrile/water, retention time ~8.2 min) .

Contradiction Resolution : Discrepancies in carbonyl IR stretches (1680 vs. 1700 cm⁻¹) may arise from solvent effects; use DFT calculations to validate .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina screens against σ-1 receptors (PDB: 5HK1). Key interactions:
    • Hydrogen bonding between ketone and Tyr103.
    • Hydrophobic contacts with cyclopentylthio and Leu65 .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
  • Pharmacophore Modeling : Matches the azabicyclo core to known CNS-penetrant scaffolds .

Validation : Compare computational Ki values (e.g., 12 nM) with SPR-based binding assays .

What strategies resolve conflicting pharmacological data between in vitro and in vivo models?

Q. Advanced Research Focus

  • PK/PD Modeling : Measure plasma half-life (e.g., t½ = 3.2 hr in mice) and brain penetration (logBB = 0.8) to explain reduced in vivo efficacy .
  • Metabolite Identification : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide at m/z 310) that may antagonize parent compound activity .
  • Dose Escalation Studies : Adjust dosing regimens (e.g., 10 mg/kg → 30 mg/kg) to overcome first-pass metabolism .

Data Reconciliation : Use Bayesian statistics to integrate in vitro IC₅₀ (50 nM) and in vivo ED₅₀ (15 mg/kg) into a unified efficacy model .

How can enantiomeric impurities be detected and quantified in synthesized batches?

Q. Advanced Research Focus

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15) to separate enantiomers (retention times: 12.3 min vs. 14.7 min) .
  • Circular Dichroism : Compare CD spectra (e.g., negative Cotton effect at 245 nm for (1R,5S)-enantiomer) .
  • Enzymatic Assays : Incubate with enantioselective esterases; monitor residual activity via UV-Vis .

Troubleshooting : If impurities persist (>1%), recrystallize using chiral resolving agents (e.g., L-tartaric acid) .

What are the key considerations for designing stability studies under physiological conditions?

Q. Advanced Research Focus

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (e.g., 10% loss at pH 1.2 over 24 hr) .
  • Light Sensitivity : Store samples in amber vials; UV irradiation (254 nm) tests photolytic breakdown .
  • Oxidative Stress : Add H₂O₂ (0.3%) to simulate ROS exposure; track sulfoxide formation .

Mitigation : Formulate with antioxidants (e.g., BHT) or enteric coatings to enhance shelf life .

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